molecular formula C19H15ClN6O2 B11197271 N-(4-chlorobenzyl)-2-(4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)acetamide

N-(4-chlorobenzyl)-2-(4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)acetamide

Cat. No.: B11197271
M. Wt: 394.8 g/mol
InChI Key: XJHKUSNARRANTM-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-[(4-CHLOROPHENYL)METHYL]-2-{4-[5-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets would depend on the specific application and context of use.

Properties

Molecular Formula

C19H15ClN6O2

Molecular Weight

394.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide

InChI

InChI=1S/C19H15ClN6O2/c20-15-3-1-13(2-4-15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-5-7-21-8-6-14/h1-8,10,12H,9,11H2,(H,22,27)

InChI Key

XJHKUSNARRANTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4)Cl

Origin of Product

United States

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